molecular formula C6H10ClN B2662177 Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1) CAS No. 2219379-71-0

Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1)

Cat. No. B2662177
M. Wt: 131.6
InChI Key: MURKGSOIXJBUSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1)” is represented by the formula C6H10ClN. The InChI code for a similar compound, “1-ethynyl-3,3-difluoro-cyclobutanamine hydrochloride”, is 1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H .

Scientific Research Applications

Metal-free Dihydroxylation of Alkenes

Cyclobutane derivatives have been utilized in the development of metal-free reagents for the dihydroxylation of alkenes, showcasing their potential in synthesizing important organic compounds. An example includes cyclobutane malonoyl peroxide, effective for alkene dihydroxylation with syn-selectivity, demonstrating the versatility of cyclobutane structures in organic synthesis (Jones & Tomkinson, 2012).

Asymmetric Coupling for Complex Molecules

Innovative catalytic systems involving cyclobutanes have been reported for the asymmetric coupling of ethylene and enynes, leading to the formation of chiral cyclobutane products. This method highlights the strategic use of cyclobutane derivatives in constructing molecules with complex, biologically relevant structures (Pagar & RajanBabu, 2018).

Cyclobutanes in Drug Candidates

The unique structural features of cyclobutanes, such as their puckered conformation and chemical stability, have been exploited in medicinal chemistry. Cyclobutanes are increasingly incorporated into drug candidates to improve pharmacokinetic properties, enhance metabolic stability, and achieve desired pharmacological effects (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).

Construction of Cyclobutane-fused Molecules

Research has also focused on the synthesis of cyclobutane-fused molecules, such as pyridinyl sulfonyl fluorides, through [2 + 2] cycloadditions. These molecules are of interest for their potential applications in click chemistry and as intermediates in the synthesis of biologically active compounds (Liu, Wang, & Qin, 2020).

properties

IUPAC Name

3-ethynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKGSOIXJBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1)

CAS RN

2219379-71-0
Record name 3-ethynylcyclobutan-1-amine hydrochloride
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